4-Bromo-N,N-dimethylaniline
Overview
Description
4-Bromo-N,N-dimethylaniline is an organic compound that is a derivative of aniline, where a bromine atom is substituted at the 4-position of the benzene ring, and the amino group is N,N-dimethylated. This compound is of interest due to its utility in various chemical reactions and as an intermediate in the synthesis of other compounds.
Synthesis Analysis
The synthesis of 4-bromo-N,N-dimethylaniline has been achieved through different methods. One approach involves the substitution reaction of N,N-dimethylaniline with bromine in the presence of pyridine, where pyridinium tribromide acts as the brominating agent. This method enhances the selectivity for the 4-substitution reaction and yields the product at 68% under optimal conditions . Another synthesis route for dialkyl-4-bromoaniline derivatives, including 4-bromo-N,N-dimethylaniline, involves the direct reaction with liquid bromine, controlling the reaction temperature, time, and feeding mode to achieve yields of 67% .
Molecular Structure Analysis
The molecular structure of 4-bromo-N,N-dimethylaniline and its derivatives has been characterized using various spectroscopic techniques. For instance, IR and UV spectroscopy have been used to establish the structure of bromine addition products as CT complexes (π complexes) and N-bromoanilinium bromides . Additionally, NMR spectroscopy has been employed to characterize the structures of synthesized compounds, confirming the substitution at the 4-position of the benzene ring .
Chemical Reactions Analysis
4-Bromo-N,N-dimethylaniline participates in various chemical reactions. It forms 1:1 addition compounds with bromine, which can further react in polar solvents to yield substitution and dealkylation products. The tendency for alkyl group cleavage decreases with the bulkiness of the group . Moreover, it can be used to synthesize sulfonamide derivatives through electrochemical oxidation or chemical reaction with arylsulfinic acids, yielding different types of disulfonamide and sulfonamide derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-bromo-N,N-dimethylaniline derivatives are influenced by the presence of the bromine atom and the N,N-dimethyl groups. These properties are essential for understanding the reactivity and applications of the compound. For example, solvent shifts observed in proton magnetic resonance spectroscopy indicate the influence of the bromine atom on the electronic environment of the molecule . The yields and purity of the synthesized compounds, as well as their stability and reactivity, are crucial for their use as intermediates in organic synthesis .
Scientific Research Applications
Synthesis Approaches :4-Bromo-N,N-dimethylaniline has been synthesized through various methods, demonstrating its versatility in organic synthesis. One approach involves a substitution reaction using N,N-dimethylaniline, bromine, and pyridine, achieving a 68% yield (Zhang Xing-chen, 2008). Another synthesis route for related dimethyl-4-bromoiodobenzenes involves reactions under specific conditions, indicating the compound's utility as an intermediate in organic chemistry (Li Yu, 2008).
Reactivity and Interaction Studies :Research has explored the reactivity of 4-bromo-N,N-dimethylaniline-N-oxide with biomolecules like hemoglobin, revealing its transformation into various derivatives, suggesting the compound's potential in biochemical applications (G. Renner, 2004).
Analytical Chemistry Applications :In the context of spectrochemical analysis, the electron-transfer stopped-flow method has been employed to study 4-bromo-N, N-dimethylaniline cation radical, demonstrating the compound's relevance in analytical chemistry and the study of electron transfer reactions (M. Oyama & T. Higuchi, 2002).
Biological Interactions and DNA Adduct Formation :There's evidence that 2,6-dimethylaniline, a compound structurally similar to 4-bromo-N,N-dimethylaniline, can form DNA adducts, hinting at possible genotoxic effects or applications in studying DNA interactions (L. L. Gonçalves et al., 2001).
Application in Peptide Synthesis :4-Bromo-N,N-dimethylaniline has been used in the N-arylation of amino acid tert-butyl esters, facilitating the synthesis of electron-rich N-aryl peptides, demonstrating its utility in peptide chemistry and potential pharmaceutical applications (Hailey A Young et al., 2019).
Extraction and Preconcentration :The compound has been utilized in ionic liquid-based dispersive liquid-liquid microextraction methods for the extraction and preconcentration of aromatic amines from environmental water, indicating its importance in environmental analysis (Dandan Han et al., 2011).
Metabolic Studies :Studies on the metabolism of N,N-dimethylaniline, a structurally related compound, have revealed insights into its metabolic pathways in different organisms, which may be relevant for understanding the metabolic fate of 4-bromo-N,N-dimethylaniline (J. Gorrod & N. Gooderham, 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-bromo-N,N-dimethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-10(2)8-5-3-7(9)4-6-8/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZWMVYYUIMRIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060414 | |
Record name | N,N-Dimethyl-p-bromoaniline | |
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Molecular Weight |
200.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white crystalline solid; [Alfa Aesar MSDS] | |
Record name | 4-Bromo-N,N-dimethylaniline | |
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Product Name |
4-Bromo-N,N-dimethylaniline | |
CAS RN |
586-77-6 | |
Record name | 4-Bromo-N′,N′-dimethylaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=586-77-6 | |
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Record name | 4-Bromo-N,N-dimethylaniline | |
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Record name | 4-Bromo-N,N-dimethylaniline | |
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Record name | Benzenamine, 4-bromo-N,N-dimethyl- | |
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Record name | N,N-Dimethyl-p-bromoaniline | |
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Record name | 4-bromo-N,N-dimethylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.713 | |
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Record name | 4-Bromo-N,N-dimethylaniline | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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